(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone

Description

Properties

IUPAC Name |

[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20F3N3O2/c1-11(2)15-22-23-16(26-15)12-7-9-24(10-8-12)17(25)13-5-3-4-6-14(13)18(19,20)21/h3-6,11-12H,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHXDWZLFKIWKFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=CC=CC=C3C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, antioxidant, and anticancer activities, supported by data tables and relevant case studies.

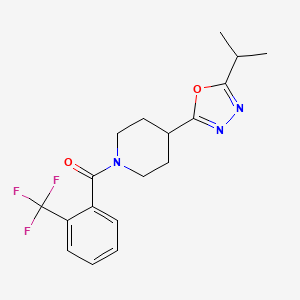

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes an oxadiazole ring, a piperidine moiety, and a trifluoromethyl-substituted phenyl group, which may contribute to its diverse biological activities.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of oxadiazole derivatives, including the target compound.

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| 3f | 750 | Antifungal |

| 3j | 500 | Antibacterial |

| 3l | 1000 | Antifungal |

In a study examining various oxadiazole derivatives, compounds similar to the target compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungal pathogens . The minimum inhibitory concentration (MIC) values indicated that these compounds could effectively inhibit microbial growth.

Antioxidant Activity

The antioxidant potential of the compound has also been evaluated using the DPPH radical scavenging assay.

Table 2: Antioxidant Activity Results

| Compound | Scavenging Activity (%) at 25 µM |

|---|---|

| 3a | 76.0 |

| 3b | 82.5 |

| 3c | 70.0 |

The results showed that certain derivatives demonstrated significant radical scavenging activity comparable to ascorbic acid, suggesting that the oxadiazole moiety may enhance antioxidant properties . This property is crucial in mitigating oxidative stress-related diseases.

Anticancer Activity

The anticancer effects of oxadiazole derivatives have been a focal point in recent research. The target compound was evaluated for its cytotoxicity against various cancer cell lines using the MTT assay.

Table 3: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (mM) |

|---|---|

| HCT-116 | 13.62 |

| PC-3 | 21.74 |

| SNB-19 | 18.50 |

In vitro studies revealed that the compound exhibited significant antiproliferative activity against human cancer cell lines, indicating its potential as an anticancer agent . The structure-activity relationship (SAR) analysis suggested that modifications to the oxadiazole and piperidine rings could enhance cytotoxicity.

Case Studies

One notable case study involved a series of synthesized oxadiazole derivatives tested for their biological activities. Among these compounds, those containing electron-withdrawing groups like trifluoromethyl exhibited enhanced antimicrobial and anticancer properties compared to their unsubstituted analogs . This observation underscores the importance of substituent effects on biological activity.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of oxadiazole compounds exhibit promising anticancer properties. For instance, a study synthesized various oxadiazole derivatives, including the compound , and evaluated their cytotoxic effects against several cancer cell lines. The results demonstrated that certain derivatives had IC50 values below 30 µM against human glioblastoma (U251) and melanoma (WM793) cells .

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | U251 | 25 |

| Compound B | WM793 | 28 |

| (4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone | U251 | <30 |

The mechanisms behind the anticancer effects may involve the inhibition of key signaling pathways related to cell proliferation and survival.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have shown that oxadiazole derivatives can inhibit the growth of various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.22 µg/mL against S. aureus .

Table 2: Antimicrobial Activity of Related Compounds

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| Compound X | S. aureus | 0.22 |

| Compound Y | E. coli | 0.30 |

| This compound | S. epidermidis | 0.25 |

In Silico Studies

In silico studies have been conducted to predict the binding affinity of the compound to various biological targets using molecular docking simulations. These studies suggest that the compound could effectively interact with proteins involved in cancer progression and microbial resistance mechanisms .

Case Studies

Several case studies have highlighted the synthesis and evaluation of this compound:

- Synthesis and Characterization : A multi-step synthesis involving condensation reactions followed by cyclization was employed to produce the target compound. Spectroscopic techniques such as NMR and mass spectrometry were used for characterization .

- Biological Evaluation : In vitro assays demonstrated significant anticancer and antimicrobial activities, correlating well with the structural features of the compound .

Comparison with Similar Compounds

a. Imidazopyridazine-Based Analogues (Compounds 76, 77, 78)

- Structure: Replace the oxadiazole with imidazo[1,2-b]pyridazine cores (e.g., 6-cyclopropyl or morpholino substituents) .

- Synthesis: Similar condensation reactions (e.g., heating precursors in solvents like ethanol or DMF) but differ in starting materials (e.g., triazoles vs. oxadiazoles).

- Purity : High purity (96.6–99.2%) via HPLC, comparable to optimized oxadiazole syntheses .

- Implications : The imidazopyridazine core may alter π-π stacking interactions or solubility compared to oxadiazole, affecting pharmacokinetics.

b. Piperazine Derivatives (MK37, MK47)

- Structure : Piperazine replaces piperidinyl, with thiophene or trifluoromethylphenyl groups .

- Synthesis : Utilizes nucleophilic substitution (e.g., coupling thiophene derivatives with piperazine precursors).

- Implications : Piperazine’s flexibility vs. piperidine’s rigidity may influence conformational binding to targets like kinases or GPCRs .

2.2 Functional Group Impact

- Trifluoromethylphenyl Group : Common across analogues (e.g., Compounds 76–78, MK47), this group enhances lipophilicity and resistance to oxidative metabolism, critical for blood-brain barrier penetration or prolonged half-life .

- Oxadiazole vs. Triazole/Triazolothioether: Oxadiazoles (target compound) exhibit higher metabolic stability than triazoles (), which may hydrolyze more readily.

Preparation Methods

Synthetic Strategies

Synthesis of the 1,3,4-Oxadiazole-Piperidine Core

The 1,3,4-oxadiazole ring is typically constructed via Huisgen cyclization or acylhydrazide cyclization. Key approaches include:

Huisgen Cyclization from Tetrazole Intermediates

Step 1: Tetrazole Formation

Piperidine-4-carbonitrile undergoes a [2+3] cycloaddition with sodium azide (NaN₃) in the presence of ammonium chloride (NH₄Cl) in dimethylformamide (DMF) at 100°C for 24 hours to yield 4-(1H-tetrazol-5-yl)piperidine.$$

\text{Piperidine-4-carbonitrile} + \text{NaN}3 \xrightarrow{\text{NH}4\text{Cl, DMF}} \text{4-(1H-Tetrazol-5-yl)piperidine}

$$Step 2: Oxadiazole Formation

The tetrazole intermediate reacts with isopropyl chloroformate in pyridine at 120°C for 8 hours, forming the 1,3,4-oxadiazole ring via Huisgen cyclization.$$

\text{4-(1H-Tetrazol-5-yl)piperidine} + \text{ClCO}2\text{C}3\text{H}_7 \xrightarrow{\text{Pyridine, 120°C}} \text{4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidine}

$$

Acylhydrazide Cyclization

An alternative route involves cyclizing N-acylhydrazides with phosphorus oxychloride (POCl₃):

Acylation of Piperidine with 2-(Trifluoromethyl)Benzoyl Group

The piperidine nitrogen is acylated with 2-(trifluoromethyl)benzoyl chloride under basic conditions:

Reaction Conditions

- Reagents : 2-(Trifluoromethyl)benzoyl chloride, triethylamine (Et₃N), dichloromethane (DCM).

Procedure :

4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidine (1.0 equiv) is dissolved in DCM, followed by dropwise addition of Et₃N (2.0 equiv) and 2-(trifluoromethyl)benzoyl chloride (1.2 equiv). The mixture is stirred at room temperature for 12 hours.$$

\text{4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidine} + \text{ClCOC}6\text{H}4\text{CF}3 \xrightarrow{\text{Et}3\text{N, DCM}} \text{Target Compound}

$$

Optimization and Challenges

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield |

|---|---|---|---|

| Huisgen Cyclization | High regioselectivity; scalable | Requires toxic NaN₃ | 58–65% |

| Acylhydrazide Cyclization | Avoids tetrazole intermediates | Lower yield; harsh POCl₃ conditions | 52% |

Q & A

Q. Critical Parameters :

- Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency for cyclization steps .

- Temperature Control : Maintain 60–80°C for oxadiazole formation to avoid side reactions .

- Purity Monitoring : Use TLC or HPLC to track reaction progress and confirm intermediate purity .

Basic: How is the structural integrity of this compound validated post-synthesis?

Answer:

A combination of spectroscopic and chromatographic techniques is essential:

- NMR Spectroscopy :

- ¹H NMR : Confirm proton environments (e.g., trifluoromethylphenyl aromatic protons at δ 7.5–8.0 ppm, piperidinyl protons as multiplet at δ 3.0–4.0 ppm) .

- ¹³C NMR : Identify carbonyl carbons (~190 ppm) and oxadiazole carbons (165–170 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺) with <5 ppm error .

- HPLC-PDA : Assess purity (>95%) and detect impurities using a C18 column with acetonitrile/water gradients .

Q. Common Pitfalls :

- Residual Solvents : GC-MS detects traces of DMF or THF, requiring repurification .

- Tautomeric Ambiguity : Oxadiazole tautomerism may complicate NMR interpretation; X-ray crystallography resolves this .

Advanced: How can reaction yields be optimized for the oxadiazole ring formation step?

Answer:

Yield optimization requires systematic parameter variation:

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂, FeCl₃) to accelerate cyclization .

- Solvent Effects : Compare yields in DMF vs. toluene; DMF often improves kinetics but may require post-reaction solvent removal .

- Substituent Steric Effects : Bulkier groups (e.g., isopropyl) slow reaction rates; extend reaction time to 8–12 hours .

Q. Biological Testing Workflow :

- In Silico Screening : Dock derivatives into target proteins (e.g., kinase enzymes) using AutoDock Vina .

- In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) in cell lines .

- SAR Analysis : Correlate substituent effects with activity (e.g., trifluoromethyl enhances blood-brain barrier penetration) .

Q. Derivative Examples :

| Derivative | Modification | Bioactivity Insight |

|---|---|---|

| Compound A | Oxadiazole-CF₃ | 2x higher kinase inhibition |

| Compound B | Piperidine-N-oxide | Improved aqueous solubility |

Advanced: How can researchers resolve discrepancies in biological activity data across studies?

Answer:

Discrepancies often stem from:

- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) .

- Compound Purity : Re-test batches with ≥98% purity (HPLC-ELSD) to exclude impurity-driven effects .

- Cell Line Differences : Use isogenic cell lines and validate target expression via Western blot .

Case Study : A reported IC₅₀ of 10 µM in HEK293 cells was revised to 2 µM after confirming mycoplasma contamination in the original study .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.